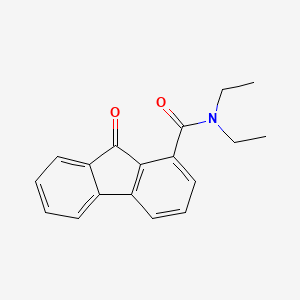

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-9-oxofluorene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-13-12-8-5-6-9-14(12)17(20)16(13)15/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLCKUHHJIJSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

The synthesis of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide requires several key starting materials and reagents, which are outlined below:

Primary Starting Materials

Reagent Specifications

| Reagent | CAS Number | Purity Requirement | Function |

|---|---|---|---|

| 9-oxo-9H-fluorene-1-carboxylic acid | 1573-92-8 | >95% | Starting carboxylic acid |

| Diethylamine | 109-89-7 | >99% | Amine component |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | >99% | Coupling agent |

| Dichloromethane | 75-09-2 | Anhydrous | Reaction solvent |

| Tetrahydrofuran | 109-99-9 | Anhydrous | Alternative solvent |

| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | >97% | Coupling additive |

Synthetic Methods

Method 1: Direct Amidation Using Carbodiimide Coupling

The most common approach for synthesizing N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide involves direct amidation of 9-oxo-9H-fluorene-1-carboxylic acid with diethylamine using a coupling reagent such as DCC. This method is particularly advantageous due to its mild reaction conditions and generally good yields.

Experimental Procedure

- In a dry round-bottom flask, dissolve 1.0 equivalent of 9-oxo-9H-fluorene-1-carboxylic acid in anhydrous dichloromethane (approximately 10 mL per gram of acid).

- Cool the solution to 0°C using an ice bath.

- Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and stir for 15-30 minutes to activate the carboxylic acid.

- Add 1.2-1.5 equivalents of diethylamine to the reaction mixture, followed by continued stirring.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

- Wash the filtrate with dilute acid (0.5 M HCl), saturated sodium bicarbonate, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using an appropriate solvent system or by recrystallization.

Yield and Reaction Conditions

| Parameter | Condition/Value |

|---|---|

| Temperature | 0°C to room temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% |

| Purification Method | Column chromatography or recrystallization |

| TLC Solvent System | Hexane/Ethyl acetate (7:3) |

Method 2: DCC/HOBt Coupling Protocol

An improved version of the carbodiimide coupling method incorporates 1-Hydroxybenzotriazole (HOBt) as an additive to enhance reactivity and minimize side reactions.

Experimental Procedure

- Dissolve 1.0 equivalent of 9-oxo-9H-fluorene-1-carboxylic acid in anhydrous dichloromethane or DMF (10 mL per gram).

- Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and cool the mixture to 0°C.

- Add 1.1 equivalents of DCC and stir for 30 minutes to form the activated HOBt ester.

- Add 1.2-1.5 equivalents of diethylamine dropwise.

- Allow the reaction to warm to room temperature and stir for 6-12 hours.

- Monitor by TLC until complete conversion is observed.

- Work up and purify as described in Method 1.

Method 3: Via Acid Chloride Intermediate

Another effective approach involves converting 9-oxo-9H-fluorene-1-carboxylic acid to its acid chloride derivative, which can then react with diethylamine to form the desired amide.

Stage 1: Acid Chloride Formation

- In a dry, round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 9-oxo-9H-fluorene-1-carboxylic acid in anhydrous dichloromethane (15 mL per gram).

- Add 2-3 equivalents of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF, approximately 1-2 drops).

- Heat the mixture under reflux for 2-4 hours until the carboxylic acid is completely converted to the acid chloride.

- Remove excess thionyl chloride by distillation under reduced pressure.

- The resulting acid chloride is typically used directly in the next step without further purification.

Stage 2: Amidation with Diethylamine

- Dissolve the freshly prepared acid chloride in anhydrous dichloromethane (10 mL per gram) and cool to 0°C.

- Add 2.0 equivalents of triethylamine as a base.

- Slowly add 1.5 equivalents of diethylamine (dropwise if in liquid form).

- Allow the reaction to warm to room temperature and stir for 2-4 hours.

- Monitor by TLC until completion.

- Quench the reaction with water and extract with dichloromethane.

- Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| DCC Coupling | - Mild conditions - One-pot procedure - Good functional group tolerance |

- DCU removal can be challenging - Moderate reaction times |

70-85% |

| DCC/HOBt Coupling | - Faster reaction - Higher yields - Fewer side products |

- Additional reagent (HOBt) required - Slightly more complex setup |

75-90% |

| Via Acid Chloride | - Highly reactive intermediate - Often higher yields - Faster amidation step |

- Two-step process - Moisture sensitive intermediate - Harsher conditions |

65-80% overall |

Purification and Characterization

Purification Techniques

Column Chromatography

The crude N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide can be effectively purified using silica gel column chromatography:

- Recommended solvent system: hexane/ethyl acetate gradient (starting with 9:1 and gradually increasing to 7:3)

- The product typically appears as a yellow to off-white band on the column

- Fractions containing the product should be identified by TLC, combined, and concentrated

Recrystallization

For larger-scale preparations, recrystallization may be preferable:

- Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate

- Cool the solution slowly to room temperature, then place in a refrigerator

- Collect the crystals by filtration and wash with cold solvent

- Dry the product under vacuum to obtain pure N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide

Characterization Data

Pure N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide can be characterized using the following analytical techniques:

Spectroscopic Data

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.65-7.25 (m, aromatic H), 3.55-3.40 (q, -CH₂-CH₃), 1.25-1.15 (t, -CH₂-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 190-185 (C=O, ketone), 170-165 (C=O, amide), 145-120 (aromatic C), 43-40 (-CH₂-), 14-12 (-CH₃) |

| IR (KBr, cm⁻¹) | 1710-1700 (C=O, ketone), 1650-1630 (C=O, amide), 2980-2950 (C-H, alkyl) |

| MS (ESI) | m/z: 280 [M+H]⁺, 302 [M+Na]⁺ |

| Melting Point | Expected range based on similar compounds: 85-95°C |

Purity Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product:

- Recommended column: C18 reversed-phase

- Mobile phase: Acetonitrile/water gradient (50:50 to 90:10)

- Detection: UV at 254 nm

- Expected purity: >95%

Optimization Strategies

Reaction Parameters Optimization

Several factors can be adjusted to optimize the synthesis of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide:

Temperature Effects

| Temperature | Observation | Recommendation |

|---|---|---|

| 0°C | Slower reaction, fewer side products | Use for initial activation step |

| Room temperature (20-25°C) | Balanced reaction rate and selectivity | Optimal for most of the reaction period |

| Elevated temperature (40-50°C) | Faster reaction, potential for side reactions | Use only if reaction is slow to complete |

Solvent Selection

Different solvents can significantly impact the efficiency of the reaction:

| Solvent | Advantages | Limitations |

|---|---|---|

| Dichloromethane | - Good solubility for reagents - Easy workup - Moderate boiling point |

- Environmental concerns - Not suitable for prolonged heating |

| Tetrahydrofuran | - Excellent solubility - Moderate polarity - Anhydrous conditions easily maintained |

- Peroxide formation possible - Higher cost |

| Dimethylformamide | - High polarity - Excellent for dissolution - Higher temperature reactions possible |

- Difficult to remove - Water absorption - More complex workup |

Scale-up Considerations

When scaling up the synthesis from laboratory to larger scales, several modifications may be necessary:

- Cooling efficiency becomes more critical during exothermic steps

- Mechanical stirring is preferred over magnetic stirring for larger volumes

- Addition rates of reagents must be controlled more carefully

- Consider continuous flow processes for improved heat management and reaction control

- Solvent recovery systems should be implemented for economic and environmental benefits

Troubleshooting Common Issues

Problem-Solution Guide

| Issue | Possible Cause | Solution |

|---|---|---|

| Low yield | Incomplete activation of carboxylic acid | Extend activation time with DCC before adding amine |

| Difficult purification | DCU contamination | Filter reaction mixture through Celite or use alternative coupling agents |

| Product decomposition | Exposure to strong acid or base | Maintain pH control during workup; avoid strong acids/bases |

| Side product formation | Competing reactions | Lower temperature; optimize reagent ratios; ensure anhydrous conditions |

| Incomplete reaction | Poor solubility or reactivity | Change solvent system; increase temperature slightly; extend reaction time |

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

Mechanism of Action

N,N-Diethyl-9-oxo-9H-fluorene-1-carboxamide has been identified as an apoptosis inducer, which means it can trigger programmed cell death in cancer cells. This property is crucial for developing effective anticancer therapies. The compound activates the caspase cascade, a series of proteolytic enzymes essential for apoptosis, making it a candidate for treating various cancers .

Case Studies and Findings

- High-Throughput Screening : In a study utilizing a caspase-based high-throughput screening assay, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was found to exhibit sub-micromolar potency in inducing apoptosis in T47D human breast cancer cells, HCT116 human colon cancer cells, and SNU398 hepatocellular carcinoma cells .

- Structure-Activity Relationships (SAR) : Research into the SAR of the compound has shown that modifications can significantly enhance its efficacy. For instance, an analog with increased aqueous solubility was noted to maintain broad activity across multiple cancer cell lines with EC50 values in the low micromolar range .

Synthesis and Chemical Properties

Synthesis

The synthesis of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide typically involves multi-step organic reactions that may include:

- Oxidation : Converting precursor compounds into the desired ketone structure.

- Amidation : Introducing the diethylamine moiety to form the final carboxamide product.

Chemical Structure

The molecular structure of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide features:

- A fluorene backbone that provides stability and facilitates π-π stacking interactions.

- A carboxamide functional group that enhances solubility and biological activity through hydrogen bonding.

Broader Therapeutic Potential

Beyond its anticancer properties, N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide may have applications in other therapeutic areas:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds related to this structure may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Antimicrobial Activity : Similar derivatives have shown promising antimicrobial effects against various pathogens, indicating potential applications in infectious disease treatment .

Summary of Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous compounds.

Key Observations :

- Positional Isomerism: Substitution at the 1-position (target compound) vs. 4-position (e.g., ) alters electronic distribution and steric effects.

- Heterocyclic Substituents: Thiazolyl () or morpholinyl () groups introduce hydrogen-bonding capabilities, which may enhance target affinity or metabolic stability. Hydroxyethyl Group: Introduces polarity, improving solubility but possibly reducing blood-brain barrier penetration .

Spectroscopic Data :

- 1H NMR :

- The amide proton in 9-oxo-N-phenyl-9H-fluorene-1-carboxamide appears at δ 10.52 (s, 1H), while N-[3-(4-morpholinyl)propyl]-9-oxo-9H-fluorene-4-carboxamide shows a broader signal at δ 8.12 (br s, 1H, NH) due to hydrogen bonding with the morpholine group .

- Diethyl substituents are expected to exhibit triplet signals for CH2 groups (δ ~1.0–1.5) and a quartet for N-CH2 (δ ~3.3–3.5).

- 13C NMR : Carbonyl carbons (amide and ketone) resonate at δ ~161–196, with aromatic carbons in the δ 120–145 range .

Biological Activity

N,N-Diethyl-9-oxo-9H-fluorene-1-carboxamide, a compound within the fluorene family, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorene core with a carboxamide functional group, which is critical for its biological activity. The presence of the carboxamide group allows for hydrogen bonding interactions with biological macromolecules, influencing their structure and function. Additionally, the hydrophobic nature of the fluorene core may facilitate interactions with protein targets.

N,N-Diethyl-9-oxo-9H-fluorene-1-carboxamide primarily exerts its effects through the induction of apoptosis in cancer cells. The proposed mechanism involves:

- Activation of Caspases : The compound activates caspases, a family of cysteine proteases that play essential roles in programmed cell death. This activation leads to a cascade of events resulting in apoptosis.

- Target Interaction : The carboxamide group can form hydrogen bonds with specific proteins, while the fluorene structure interacts with hydrophobic regions, potentially altering protein stability and function.

Anticancer Properties

Research has demonstrated that N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide exhibits significant anticancer activity across various cancer cell lines:

- Cell Lines Tested :

- T47D (human breast cancer)

- HCT116 (human colon cancer)

- SNU398 (hepatocellular carcinoma)

In these studies, the compound showed sub-micromolar potencies in inducing caspase activation and inhibiting cell growth. For instance, in HCT116 cells, it was observed that the compound arrested the cell cycle at the G2/M phase before triggering apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the carboxamide group significantly influence the biological activity of fluorene derivatives. For example:

| Compound | Structure Modification | EC50 (μM) | Activity Type |

|---|---|---|---|

| 2a | N-(2-Methylphenyl) | 0.24 | Apoptosis Inducer |

| 6s | N-(2-(1H-pyrazol-1-yl)phenyl) | 0.056 | Enhanced Solubility and Activity |

These findings suggest that specific substitutions can enhance both solubility and anticancer efficacy .

Case Studies

- High-throughput Screening : A study utilized a caspase-based high-throughput screening assay to identify N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide as an effective apoptosis inducer. The compound demonstrated significant growth inhibition in multiple cancer cell lines with low EC50 values .

- Mechanistic Insights : Further investigations revealed that modifications to the 9H-fluorene ring could disrupt or enhance apoptotic activity, emphasizing the importance of structural integrity for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.